methyl (E)-3-hydroxy-2-[N'-(2-hydroxyethyl)carbamimidoyl]-3-methoxyprop-2-enoate
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Overview
Description
Methyl (E)-3-hydroxy-2-[N’-(2-hydroxyethyl)carbamimidoyl]-3-methoxyprop-2-enoate is a complex organic compound with a unique structure that includes both hydroxy and carbamimidoyl functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (E)-3-hydroxy-2-[N’-(2-hydroxyethyl)carbamimidoyl]-3-methoxyprop-2-enoate typically involves multiple steps. One common method includes the esterification of 2-hydroxyethyl methacrylate with a suitable carbamimidoyl derivative under controlled conditions. The reaction is often catalyzed by agents such as N,N’-dicyclohexyl-carbodiimide (DCC) and 4-(dimethylamino) pyridine (DMAP) in a solvent like N,N-dimethylformamide (DMF) .
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control is crucial to maintain the desired reaction conditions and optimize the production efficiency.
Chemical Reactions Analysis
Types of Reactions
Methyl (E)-3-hydroxy-2-[N’-(2-hydroxyethyl)carbamimidoyl]-3-methoxyprop-2-enoate can undergo various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carbamimidoyl group can be reduced to form amines.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of new esters or ethers depending on the nucleophile used.
Scientific Research Applications
Methyl (E)-3-hydroxy-2-[N’-(2-hydroxyethyl)carbamimidoyl]-3-methoxyprop-2-enoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Investigated for its potential role in biochemical pathways and as a probe in molecular biology studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty polymers and advanced materials.
Mechanism of Action
The mechanism of action of methyl (E)-3-hydroxy-2-[N’-(2-hydroxyethyl)carbamimidoyl]-3-methoxyprop-2-enoate involves its interaction with specific molecular targets. The hydroxy and carbamimidoyl groups can form hydrogen bonds and electrostatic interactions with enzymes and receptors, modulating their activity. This compound may also participate in redox reactions, influencing cellular oxidative stress pathways .
Comparison with Similar Compounds
Similar Compounds
- **Ethyl 3-[2-[[4-[(E)-N’-(2-ethylbutoxy)carbonyl]carbamimidoyl]anilino]methyl]-1-methyl-1H-benzimidazole-5-carbonylamino]propanoate
- N-(2-Hydroxyethyl)-N-methylaniline
Uniqueness
Methyl (E)-3-hydroxy-2-[N’-(2-hydroxyethyl)carbamimidoyl]-3-methoxyprop-2-enoate is unique due to its combination of hydroxy, carbamimidoyl, and methoxy functional groups, which confer distinct chemical reactivity and biological activity
Properties
IUPAC Name |
methyl (E)-3-hydroxy-2-[N'-(2-hydroxyethyl)carbamimidoyl]-3-methoxyprop-2-enoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O5/c1-14-7(12)5(8(13)15-2)6(9)10-3-4-11/h11-12H,3-4H2,1-2H3,(H2,9,10)/b7-5+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQGZXFWZFOLBOE-FNORWQNLSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=C(C(=NCCO)N)C(=O)OC)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO/C(=C(\C(=NCCO)N)/C(=O)OC)/O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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